5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline
Description
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bicyclic quinoline core with bromine and fluorine substituents. Key features include:
This compound serves as a precursor for synthesizing polyfunctionalized quinoline derivatives, particularly in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVDKNQYMLWUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2Br)F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and fluorinated aniline derivatives, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Synthesis
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in the synthesis of more complex fluorinated compounds and heterocycles. Its unique structure allows for various chemical modifications through substitution reactions, oxidation, and reduction processes.
Chemical Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups using nucleophiles.
- Oxidation and Reduction Reactions : It can be oxidized or reduced to yield different derivatives.
- Coupling Reactions : This compound can participate in coupling reactions to form more complex molecules.
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Pseudomonas aeruginosa | 12.23 |
| Klebsiella pneumoniae | 6.68 |
| Staphylococcus aureus | 62.5 |
These values suggest that 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is more effective than some conventional antibiotics.
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluating its effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability:
| Treatment Concentration (µM) | IC50 Value (µM) |
|---|---|
| 48 hours | 15 |
This indicates significant cytotoxicity against these cancer cells.
Case Studies
- Antimicrobial Study : In a study focusing on the antimicrobial effects of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline against Pseudomonas aeruginosa, the compound demonstrated a strong inhibitory effect at concentrations as low as 12.23 µM. This positions it as a potential candidate for developing new antibiotics.
- Anticancer Research : A detailed investigation into the anticancer properties of this compound showed that it not only inhibited cell growth but also induced apoptosis in cancerous cells. The findings support further exploration into its mechanisms of action and potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline. Variations in substituents at different positions on the quinoline ring can significantly influence its potency and spectrum of activity.
| Compound | Biological Activity |
|---|---|
| 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline | High antimicrobial and anticancer activity |
| 4-Bromo-8-fluoro-2-methylquinoline | Moderate activity |
| 6-Bromo-4-chloro-8-methylquinoline | Low activity |
This comparative analysis highlights how slight variations in chemical structure can lead to significant differences in biological efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
The table below compares 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline (hypothetical) with key analogs:
Key Observations :
- Halogen positioning : Bromine at position 5 (as in the target compound) vs. 6 () alters electronic distribution and steric hindrance.
- Fluorine vs. bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s bulkiness enhances halogen bonding in biological targets .
- Trifluoromethyl groups (): Introduce strong electron-withdrawing effects, improving binding affinity in enzyme inhibition but complicating synthesis .
Biological Activity
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative that has garnered attention for its significant biological activity. This compound is being investigated for its potential applications in various fields such as medicinal chemistry, particularly for its antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is , and it features a unique combination of bromine and fluorine atoms which enhances its chemical reactivity and biological activity. The presence of these halogens increases the compound's lipophilicity and metabolic stability.
The biological activity of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atoms enhance the compound's binding affinity to proteins and enzymes involved in critical cellular processes. This interaction can lead to the inhibition of various enzymes and proteins that are essential in pathways related to bacterial infections and cancer cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities associated with 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline:
Anticancer Activity
A study focusing on the anticancer properties of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 µM to 1.5 µM across different cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .
Antibacterial Activity
In another investigation into its antibacterial effects:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
- Results : The compound showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL against these pathogens, highlighting its potential as a novel antibacterial agent .
Research Findings
Recent research emphasizes the structural modifications that can enhance the biological activity of quinoline derivatives like 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
